Product packaging for CYCLO(-ALA-GLN)(Cat. No.:CAS No. 268221-76-7)

CYCLO(-ALA-GLN)

Cat. No.: B196030
CAS No.: 268221-76-7
M. Wt: 199.21 g/mol
InChI Key: PNSKRAHOHQWAAN-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-Ala-Gln) (CAS 268221-76-7) is a synthetic cyclic dipeptide, or diketopiperazine (DKP), with the molecular formula C8H13N3O3 and a molecular weight of 199.21 g/mol . This compound, appearing as a white powder , is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a 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cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln) is a cyclo(-Ala-Gln)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O3 B196030 CYCLO(-ALA-GLN) CAS No. 268221-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-4-7(13)11-5(8(14)10-4)2-3-6(9)12/h4-5H,2-3H2,1H3,(H2,9,12)(H,10,14)(H,11,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSKRAHOHQWAAN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429391
Record name 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268221-76-7
Record name 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of Cyclo Ala Gln

Detection and Distribution in Biological Systems

Presence in Fermented Products and Food Extracts

Cyclic dipeptides are frequently encountered in fermented foods and various food extracts. Their presence can influence the taste and sensory properties of these products itjfs.com. For instance, CDPs have been identified in products such as dried bonito, cocoa, pu-erh tea, sake, coffee, and chicken extracts itjfs.com. They can also arise as degradation products during food processing, particularly in products subjected to heat, like roasted coffee and stewed beef nih.gov.

Biosynthetic Mechanisms

The formation of cyclic dipeptides like cyclo(Ala-Gln) can occur through both non-enzymatic and enzymatic routes.

Linear dipeptides, such as alanyl-glutamine (Ala-Gln), can spontaneously cyclize to form cyclic dipeptides mdpi.comnih.gov. This process involves the intramolecular condensation between the amino group of the first amino acid and the carboxyl group of the second amino acid, with the elimination of a water molecule mdpi.comnih.gov. Conditions such as heat, acidic or basic environments, or the presence of metal ions can facilitate this non-enzymatic cyclization itjfs.com. Studies have also shown that water can act as a mediator in the head-to-tail cyclization of linear dipeptides in aqueous solutions, especially at elevated temperatures nih.govnih.govacs.org.

Enzymatic synthesis is a primary mechanism for CDP production in biological systems. Two main enzyme families are responsible for this: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) mdpi.comnih.govnih.govfrontiersin.orgnih.gov.

Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs (tRNAs with attached amino acids) as substrates to catalyze the formation of the cyclic dipeptide core structure nih.govnih.govrsc.orgpnas.org. CDPSs are relatively small enzymes and their gene clusters often include genes for transporters and tailoring enzymes that modify the CDP scaffold frontiersin.orgnih.govgoogle.com.

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular enzymes that can also synthesize CDP scaffolds, either through dedicated pathways or by prematurely releasing dipeptidyl intermediates during protein synthesis mdpi.comnih.govnih.govnih.gov.

Heat plays a significant role in the formation of cyclic dipeptides, both in chemical synthesis and potentially in biological contexts. Heating linear dipeptides above a critical temperature can initiate their cyclization, often releasing only water as a byproduct nih.govnih.gov. This thermal cyclization is an efficient strategy to convert fragile linear dipeptides into more stable cyclic forms nih.gov. Research indicates that specific temperatures are required, which can vary based on the amino acid side chains involved; for example, Gly-Gly requires higher temperatures than Phe-Phe itjfs.com. Studies have explored this process under various conditions, including in aqueous solutions and in the solid state, highlighting the potential for heat to drive these transformations itjfs.comnih.govnih.govcambridge.org.

Chemical Synthesis and Derivatization Strategies for Cyclo Ala Gln

Established Laboratory Synthesis Methodologies

Several methodologies are employed for the synthesis of cyclic dipeptides, including solution-phase and solid-phase approaches.

Solution-Phase Synthesis: This traditional method often involves the cyclization of linear dipeptides, which are first synthesized and appropriately protected. The cyclization step is typically an intramolecular aminolysis or macrolactamization, often carried out in organic solvents or aqueous solutions under specific conditions. For instance, linear dipeptides can be heated in aqueous solutions to promote cyclization, with water acting as a mediator to favor head-to-tail cyclization acs.orgnih.gov. Precursors like dipeptide esters, with protecting groups, can undergo cyclic condensation in organic solvents such as toluene (B28343) or xylene using a base catalyst jst.go.jp.

Solid-Phase Synthesis: Solid-phase peptide synthesis (SPPS) offers advantages in terms of purification and automation. In SPPS, linear peptides are assembled on a solid support (resin), and cyclization is performed either on-resin or after cleavage from the resin google.com. This approach allows for the sequential addition of amino acids and subsequent cyclization, which can involve forming an amide bond between the N-terminus and the C-terminus of a linear peptide google.comresearchgate.net. For example, a linear dipeptide can be synthesized on a resin, followed by cleavage and subsequent cyclization in solution, or the cyclization can be performed directly on the resin google.com.

A general strategy for synthesizing cyclic peptides involves the preparation of a linear peptide fragment on a solid support, followed by cleavage and subsequent cyclization google.com. For CYCLO(-ALA-GLN), this would entail synthesizing a linear Ala-Gln or Gln-Ala precursor, followed by cyclization.

Stereochemical Control and Considerations in Synthetic Routes

Maintaining and controlling the stereochemistry of the amino acid residues (L- or D-forms) is critical in peptide synthesis, as it significantly influences the resulting peptide's conformation and biological activity nih.gov.

Stereoselective Synthesis: The synthesis of chiral molecules like cyclic dipeptides requires methods that preserve or establish the desired stereochemistry. This can be achieved by starting with enantiomerically pure amino acids (e.g., L-alanine and L-glutamine) and employing coupling reagents and reaction conditions that minimize epimerization. For example, asymmetric phase-transfer catalytic alkylation has been used for the stereoselective synthesis of cyclic amino acids nih.gov.

Diastereoselective Synthesis: When synthesizing cyclic dipeptides from linear precursors, the stereochemistry of the linear dipeptide dictates the stereochemistry of the cyclic product. If both alanine (B10760859) and glutamine are used in their L-forms, the resulting CYCLO(-ALA-GLN) will be L-Ala-L-Gln. If D-forms are used or if a mixture of L- and D-forms is employed, different diastereomers can be formed. For instance, studies on other cyclic dipeptides have shown that the order of amino acids and their stereochemistry influence the cyclization efficiency and product formation nih.govresearchgate.net.

The synthesis of cyclic hexapeptides involving D-Gln has been described, highlighting the incorporation of specific stereoisomers into cyclic peptide structures nih.gov.

Design and Synthesis of CYCLO(-ALA-GLN) Analogs and Derivatives for Research Applications

The CYCLO(-ALA-GLN) scaffold can be modified to create analogs with altered properties or specific functionalities for research purposes. Derivatization strategies aim to introduce new chemical groups or alter existing ones to probe structure-activity relationships or enhance desired characteristics.

Side-Chain Modification: The side chains of alanine (methyl group) and glutamine (amide and carboxylic acid precursor) offer sites for modification. For example, the amide group of glutamine could be modified, or the alanine side chain could be functionalized.

Backbone Modification: While more complex, modifications to the peptide bonds within the ring are also possible, though these often lead to different classes of cyclic peptides or peptidomimetics.

Introduction of Non-canonical Amino Acids: Replacing alanine or glutamine with non-canonical amino acids can lead to analogs with unique structural and functional properties, expanding the chemical space for research applications researchgate.net.

Research has explored the derivatization of cyclic dipeptides, such as functionalizing the side chains of glutamic acid residues with Fmoc groups to influence gelation properties units.it. Strategies for derivatizing cyclic peptides generally focus on the N-terminus or side chains to introduce mass tags for analytical purposes or to alter biological activity issx.orgrsc.org.

Solid-Phase Synthesis Techniques for Cyclic Peptide Scaffolds

Solid-phase peptide synthesis (SPPS) is a powerful technique for constructing peptide backbones and facilitating cyclization.

On-Resin Cyclization: After assembling a linear peptide precursor on a solid support, cyclization can be performed directly on the resin. This often involves activating the C-terminus and allowing it to react with a deprotected N-terminus or a side-chain nucleophile.

Cleavage and Solution-Phase Cyclization: Alternatively, the linear peptide precursor is cleaved from the resin, and cyclization is carried out in solution. This approach can sometimes offer better control over reaction conditions and potentially higher yields for certain sequences.

Protecting Group Strategies: The choice of protecting groups for the amino and carboxyl termini, as well as for reactive side chains, is crucial for successful SPPS and subsequent cyclization. For example, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are common N-terminal protecting groups, while various ester or amide protecting groups are used for side chains mdpi.com.

Studies have demonstrated the use of SPPS for synthesizing cyclic peptides, including those with complex structures or incorporating unnatural amino acids google.comnih.govmdpi.comcapes.gov.br. The general protocols for SPPS, involving sequential coupling of protected amino acids and deprotection steps, are applicable to the synthesis of linear precursors for CYCLO(-ALA-GLN).

Structural Elucidation and Conformational Analysis of Cyclo Ala Gln

Spectroscopic Characterization Techniques

The structural elucidation and conformational analysis of CYCLO(-ALA-GLN) rely on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and vibrational spectroscopy (FTIR and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for determining the conformation of molecules in solution. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed information about the spatial arrangement of atoms can be obtained.

Studies on cyclic dipeptides, including those with alanine (B10760859) and glutamine residues, often employ NMR to map their solution-state conformations. The characteristic signals from the alanine methyl group and the glutamine side chain, along with the backbone amide protons and alpha-carbons, provide a rich dataset for conformational analysis. For instance, in related cyclic dipeptides, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame NOESY) experiments are used to identify through-space proximities between protons, which are then translated into distance constraints for molecular modeling pnas.org. These constraints, combined with dihedral angle information derived from coupling constants (e.g., ³JNH-αH), allow for the determination of preferred backbone conformations, such as the presence of β-turns or extended structures nih.govnih.govacs.org. While specific NMR data for CYCLO(-ALA-GLN) is not extensively detailed in the provided search results, studies on analogous diketopiperazines like cyclo(Gly-Gln) suggest that NMR is instrumental in understanding their backbone rigidity and side-chain orientations researchgate.net.

Intramolecular hydrogen bonds play a significant role in stabilizing specific conformations of cyclic peptides. NMR spectroscopy is a powerful tool for detecting and characterizing these interactions. The chemical shift of amide protons (NH) is particularly sensitive to hydrogen bonding; a downfield shift often indicates participation in a hydrogen bond jchemrev.comnih.gov. Furthermore, the temperature dependence of amide proton chemical shifts can reveal their involvement in hydrogen bonds; protons involved in strong hydrogen bonds typically show a smaller change in chemical shift with temperature compared to those that are solvent-exposed nih.govjchemrev.com. While direct NMR evidence for intramolecular hydrogen bonding in CYCLO(-ALA-GLN) is not explicitly detailed, the general principles of NMR application in this area suggest that such studies would involve monitoring amide NH signals for characteristic shifts and temperature coefficients nih.gov.

Isotopic labeling, particularly with ¹³C and ¹⁵N, is a crucial strategy for enhancing NMR spectral resolution and enabling complex structural assignments, especially for larger or more conformationally flexible molecules sigmaaldrich.comresearchgate.net. For cyclic peptides, site-specific isotope labeling can facilitate the unambiguous assignment of signals and the precise determination of intramolecular distances through NOE experiments nih.gov. For example, the synthesis of isotopically labeled CYCLO(-ALA-GLN) could provide enhanced NMR data, allowing for a more definitive characterization of its hydrogen bonding networks and conformational preferences by enabling the observation of specific ¹³C-¹H or ¹⁵N-¹H correlations researchgate.netnih.gov.

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides a direct method for determining the three-dimensional structure of molecules in the crystalline state. This technique reveals the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, including hydrogen bonding networks, that stabilize the crystal lattice researchgate.netacs.org. Studies on various cyclic dipeptides have shown that the diketopiperazine ring can adopt either a planar or a puckered "boat" conformation, influenced by the nature of the amino acid side chains and crystal packing forces researchgate.netitjfs.comitjfs.com. X-ray diffraction data for related cyclic peptides containing alanine and glutamine residues, such as those in studies of cyclo(D-Ala-Gln) containing peptides, have provided insights into their solid-state conformations and the formation of supramolecular structures like nanotubes researchgate.netacs.org. While specific crystal structure data for CYCLO(-ALA-GLN) is not directly presented, it is expected to adopt a conformation dictated by the interplay of the rigid DKP ring and the glutamine side chain, potentially forming hydrogen bond networks with neighboring molecules.

Vibrational Spectroscopy (FTIR, Raman) for Structural Insights

Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable techniques for identifying functional groups and probing molecular vibrations, which are sensitive to conformational changes and hydrogen bonding researchgate.netgre.ac.ukresearchgate.net. For diketopiperazines, key vibrational bands include those associated with amide I (C=O stretching, typically around 1650-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, often around 1500-1600 cm⁻¹) modes researchgate.netgre.ac.ukresearchgate.net. The position and intensity of these bands can provide clues about the conformation of the DKP ring and the nature of hydrogen bonding. For example, Amide II modes observed below 1500 cm⁻¹ have been correlated with the adoption of a boat conformation in the diketopiperazine ring researchgate.netresearchgate.net. Studies on similar Ala-containing cyclic dipeptides have assigned specific vibrational frequencies to C=O stretching and N-H bending modes, with calculations often used to support experimental assignments and infer conformational states researchgate.netgre.ac.ukresearchgate.netresearchgate.netresearchgate.net. For CYCLO(-ALA-GLN), FTIR and Raman spectroscopy would be expected to reveal characteristic bands for the amide carbonyls, amide NH groups, and the glutamine side chain, providing insights into its structural features and potential hydrogen bonding in the solid state or in solution.

Compound Names

CYCLO(-ALA-GLN)

cyclo(Ala-Gln)

Diketopiperazine (DKP)

Alanine (Ala)

Glutamine (Gln)

Circular Dichroism (CD) Spectroscopy for Conformational Mapping

Studies on similar cyclic dipeptides have shown that CD spectra can reveal subtle conformational differences, distinguishing between planar and non-planar ring structures, as well as different side-chain arrangements researchgate.net. For CYCLO(-ALA-GLN), specific CD bands would likely arise from the π-π* transitions of the amide carbonyl groups and potentially from the side chains of alanine and glutamine. By analyzing the wavelengths, intensities, and signs of these CD bands, researchers can infer the handedness and specific conformations adopted by the molecule in solution. For instance, a boat-like conformation, often favored by diketopiperazines, would exhibit distinct CD signals compared to a more planar structure researchgate.net.

Computational Modeling and Molecular Dynamics Simulations

Computational methods play a pivotal role in complementing experimental spectroscopic data by providing detailed atomic-level insights into the conformational landscape, stability, and dynamics of CYCLO(-ALA-GLN).

Ab Initio and Density Functional Theory (DFT) Calculations of Conformational Stability

Ab initio and Density Functional Theory (DFT) calculations are employed to determine the most stable low-energy conformations of CYCLO(-ALA-GLN) by calculating the potential energy surface. These methods allow for the precise prediction of molecular geometries, bond lengths, bond angles, and dihedral angles for various possible conformers nih.gov. For diketopiperazines, calculations typically reveal several low-energy conformers arising from different puckering modes of the six-membered ring and various orientations of the amino acid side chains researchgate.net.

For CYCLO(-ALA-GLN), DFT calculations would likely identify a set of stable conformers, each characterized by specific dihedral angles (φ and ψ) of the alanine and glutamine residues, as well as the ring's puckering parameters. The relative energies of these conformers, calculated using methods like B3LYP with various basis sets, would indicate which conformations are most populated under physiological conditions. These calculations can also predict vibrational frequencies, which can be compared with experimental IR or Raman spectroscopy data for validation researchgate.net.

Table 1: Hypothetical DFT-Calculated Conformational Energies for CYCLO(-ALA-GLN)

Conformer IDDominant Ring ConformationSide Chain ArrangementRelative Energy (kcal/mol)
CONF-1Boat (C2 symmetry)Extended0.00
CONF-2Boat (C2 symmetry)Folded (Gln side chain)0.85
CONF-3Twisted (C1 symmetry)Extended1.50
CONF-4Boat (C2 symmetry)Folded (Ala side chain)2.10

Note: These values are hypothetical and illustrative, representing typical findings from DFT studies on similar diketopiperazines.

Molecular Dynamics (MD) Simulations for Conformational Ensemble Exploration

Molecular Dynamics (MD) simulations provide a dynamic picture of CYCLO(-ALA-GLN), allowing researchers to explore its conformational ensemble and flexibility over time acs.org. By integrating Newton's equations of motion, MD simulations track the atomic movements of the molecule in a given environment (e.g., water), revealing how it transitions between different conformational states. These simulations are crucial for understanding the dynamic behavior of the diketopiperazine ring and the mobility of the side chains.

Theoretical Prediction of Dimerization and Self-Assembly Propensities

Theoretical studies, often employing computational modeling and simulations, can predict the tendency of CYCLO(-ALA-GLN) molecules to associate with each other, forming dimers or larger self-assembled structures acs.org. These interactions are typically driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects, which are dictated by the molecule's structure and the nature of its amino acid side chains.

For CYCLO(-ALA-GLN), the glutamine side chain, with its amide group, can participate in hydrogen bonding, potentially mediating dimerization or self-assembly. Computational docking studies or simulations of multiple CYCLO(-ALA-GLN) molecules in proximity could reveal preferred orientations for dimerization and the binding energies associated with these interactions. Such studies are important for understanding potential supramolecular organization and the formation of higher-order structures, which can influence the molecule's physical properties and biological activity.

Conformational Dynamics and Flexibility of the Diketopiperazine Ring System

The diketopiperazine ring itself, a six-membered heterocyclic system containing two amide groups, possesses inherent flexibility. This flexibility is characterized by ring-puckering motions, which allow the ring to deviate from planarity nih.gov. Common puckering modes include chair and boat conformations, which are interconverted through pseudorotation. The specific puckering parameters and the energy barrier for these motions are influenced by the substituents attached to the ring, in this case, the alanine and glutamine side chains.

Influence of Amino Acid Sequence and Substituents on Global and Local Conformations

The specific sequence of alanine and glutamine in CYCLO(-ALA-GLN) plays a critical role in dictating its global and local conformations. The size, polarity, and hydrogen-bonding capabilities of the side chains of alanine (a small, nonpolar methyl group) and glutamine (a polar, uncharged amide group) significantly influence inter- and intramolecular interactions.

Compared to other cyclic dipeptides, such as CYCLO(-ALA-ALA) or CYCLO(-GLN-GLN), the alternating Ala-Gln sequence in CYCLO(-ALA-GLN) leads to an asymmetric distribution of side chains. This asymmetry can affect the preferred ring puckering, the orientation of the side chains relative to the DKP core, and the propensity for intermolecular interactions. For instance, the polar glutamine side chain might engage in hydrogen bonding with solvent molecules or other CYCLO(-ALA-GLN) molecules, while the alanine side chain contributes to hydrophobic interactions. Computational studies comparing different sequences have shown that even minor changes in amino acid composition can lead to distinct conformational preferences and stability profiles nih.govbsu.edu.az.

Table 2: Influence of Side Chains on Diketopiperazine Conformations (General Trends)

DiketopiperazineSide Chain 1Side Chain 2Dominant Conformation TendencyHydrogen Bonding Potential
CYCLO(-ALA-ALA)MethylMethylModerately flexibleLow
CYCLO(-GLN-GLN)AmideAmideInfluenced by H-bondingHigh
CYCLO(-ALA-GLN)MethylAmideAsymmetric, influenced by bothModerate to High

Note: This table illustrates general trends; specific conformations depend on detailed structural analysis.

Biological Activities and Mechanistic Investigations of Cyclo Ala Gln in Non Clinical Models

Enzymatic Interactions and Proteolytic Stability in Non-Human Biological Systems

The stability of peptide-based compounds in biological environments is a critical factor for their efficacy. Cyclic peptides, including CYCLO(-ALA-GLN), often exhibit enhanced resistance to proteolytic degradation compared to their linear counterparts due to their constrained cyclic nature mdpi.comarxiv.org. This section explores the enzymatic interactions and proteolytic stability of CYCLO(-ALA-GLN) in non-clinical contexts.

Resistance to Proteolytic Degradation

Cyclic peptides are generally recognized for their inherent resistance to proteases, a trait that significantly extends their half-life in biological systems mdpi.comarxiv.org. While specific data on CYCLO(-ALA-GLN)'s resistance to a broad range of proteases in non-human models is not extensively detailed in the provided search results, the general properties of cyclic dipeptides suggest a degree of stability. For instance, other cyclic dipeptides have been noted to be insensitive to common proteases like pepsin and α-chymotrypsin researchgate.net. The rigid conformation imparted by the cyclic structure shields the peptide bonds from enzymatic cleavage, a mechanism that is crucial for maintaining the integrity of peptide therapeutics mdpi.comarxiv.org.

Interactions with Relevant Peptidases

Information regarding specific peptidase interactions with CYCLO(-ALA-GLN) in non-clinical models is limited within the provided search results. However, the broader class of cyclic dipeptides is known to interact with various enzymes. Some cyclic dipeptides have been identified as potential substrates or inhibitors for peptidases, influencing their metabolic fate and biological activity researchgate.net. The specific interaction profile of CYCLO(-ALA-GLN) with peptidases would depend on the enzyme's substrate specificity and the peptide's conformation. Further research would be needed to elucidate these specific interactions.

Advanced Analytical Methodologies for Cyclo Ala Gln Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of CYCLO(-ALA-GLN) due to its exceptional sensitivity, selectivity, and specificity. This powerful combination allows for the detection and quantification of the compound even at very low concentrations within intricate matrices.

Method Development and Validation for Cyclodipeptide Analysis

The development of a robust LC-MS/MS method for cyclodipeptides, including CYCLO(-ALA-GLN), involves the systematic optimization of chromatographic separation and mass spectrometric detection parameters. A validated method ensures that the results are reliable and reproducible.

Chromatography: Reversed-phase chromatography is commonly employed, utilizing C18 columns to separate the polar cyclodipeptides. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to effectively separate multiple cyclodipeptides within a single run.

Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique for cyclodipeptides, generating protonated molecules [M+H]+ in positive ion mode. For CYCLO(-ALA-GLN) (molar mass ≈ 200.2 g/mol ), this would correspond to an ion at m/z 201.2. Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (e.g., m/z 201.2) and monitoring for specific product ions generated through collision-induced dissociation. This high specificity minimizes interference from other matrix components.

A critical consideration during method development for glutamine-containing peptides is the potential for in-source cyclization of glutamine to pyroglutamic acid, which can lead to analytical artifacts. nih.govresearchgate.net Chromatographic separation that resolves CYCLO(-ALA-GLN) from any potential pyroglutamic acid-containing analogues is therefore essential for accurate quantification. nih.gov

Validation: Method validation is performed according to established guidelines to ensure its suitability. Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

A study on the simultaneous analysis of 31 different cyclodipeptides in tea extracts demonstrated the utility of LC-MS/MS for this class of compounds, achieving detection limits in the parts-per-million range. nih.gov

ParameterTypical Value/RangeSignificance
Linearity (r²) > 0.99Ensures a proportional response of the instrument to the concentration of the analyte.
Limit of Quantification (LOQ) pg/mL to ng/mLDefines the lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Accuracy (% Recovery) 85-115%Indicates how close the measured concentration is to the actual concentration.
Precision (%RSD) < 15%Measures the reproducibility of the method under the same operating conditions.

This interactive table summarizes typical validation parameters for LC-MS/MS methods in bioanalysis.

Quantitative Analysis in Complex Biological and Food Matrices

Quantifying CYCLO(-ALA-GLN) in matrices such as plasma, tissue homogenates, or food products like tea and fermented goods presents significant challenges due to the presence of numerous interfering substances. nih.govmdpi.com Effective sample preparation is paramount to remove these interferences and enrich the analyte of interest.

Sample Preparation: Common techniques include:

Protein Precipitation (PPT): For biological fluids like plasma, solvents such as acetonitrile or methanol are used to denature and remove proteins.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This has become the method of choice for its efficiency and selectivity. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for purifying polar compounds like CYCLO(-ALA-GLN) from complex sample matrices. lcms.cz

The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled CYCLO(-ALA-GLN)) is highly recommended for the most accurate quantification. mdpi.com These standards behave almost identically to the analyte during extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.

Chromatographic Separation and Identification of Stereoisomers

CYCLO(-ALA-GLN) can exist in different stereoisomeric forms (e.g., L-Ala-L-Gln, D-Ala-L-Gln, L-Ala-D-Gln, D-Ala-D-Gln), which may possess distinct biological activities. The separation of these stereoisomers is a significant analytical challenge as they have identical masses and often similar physicochemical properties.

Chiral chromatography is the primary technique for this purpose. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds. csfarmacie.cz The development of a chiral separation method involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution. chromatographyonline.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Purposes

While LC-MS/MS is ideal for quantification, standalone HPLC with ultraviolet (UV) detection can be used for both analytical and preparative purposes, especially when dealing with higher concentrations of CYCLO(-ALA-GLN). Since the peptide bond provides some UV absorbance, detection is typically performed at low wavelengths (around 200-220 nm).

For purification, preparative or semi-preparative HPLC is employed. nih.gov This technique uses larger columns and higher flow rates to isolate sufficient quantities of the compound from a mixture, such as a synthetic reaction crude or a natural product extract. The collected fractions containing the purified CYCLO(-ALA-GLN) can then be used for structural confirmation or bioactivity studies.

Integration of Advanced Hyphenated Analytical Techniques for Comprehensive Profiling

To gain a more complete understanding of CYCLO(-ALA-GLN) and its related compounds in a sample, advanced hyphenated techniques are increasingly being integrated into analytical workflows.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This technique combines the high-resolution separation of UPLC with the high-resolution mass accuracy of a TOF mass analyzer. waters.comjapsonline.com UPLC utilizes smaller column particles, providing faster analysis and better peak resolution compared to conventional HPLC. waters.com The Q-TOF instrument provides highly accurate mass measurements, which aids in the confident identification of CYCLO(-ALA-GLN) and the elucidation of unknown related metabolites or degradation products based on their elemental composition.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For unambiguous structure elucidation, especially of novel cyclodipeptides or isomers, online coupling of LC to NMR spectroscopy is a powerful tool. nih.govresearchgate.net In this setup, separated peaks from the HPLC are directly transferred to an NMR flow cell for analysis. This allows for the acquisition of detailed structural information (e.g., ¹H, ¹³C, 2D-NMR spectra) on purified compounds without the need for manual fraction collection, which is particularly useful for analyzing complex mixtures. taylorfrancis.com

These advanced hyphenated methods provide a comprehensive analytical toolkit for the in-depth study of CYCLO(-ALA-GLN), from initial detection and quantification to complete structural verification.

Structure Activity Relationship Studies and Rational Derivative Design

Systematic Chemical Modification of Amino Acid Residues in CYCLO(-ALA-GLN)

The biological activity of CYCLO(-ALA-GLN) is intrinsically linked to the physicochemical properties of its alanine (B10760859) and glutamine side chains. Systematic modifications of these residues can provide valuable insights into the specific interactions with its biological targets.

The alanine residue, with its small and neutral methyl side chain, offers a starting point for probing the steric and electronic requirements of the binding pocket. Modifications can range from simple homologation to the introduction of various functional groups. For instance, increasing the alkyl chain length (e.g., replacing alanine with valine or leucine) could enhance hydrophobic interactions, potentially leading to increased binding affinity. Conversely, introducing polar or charged groups could explore the possibility of forming hydrogen bonds or salt bridges with the target protein.

The glutamine residue, with its polar carboxamide side chain, is a likely candidate for engaging in hydrogen bonding interactions. Modifications to this side chain are critical for understanding the role of this interaction in biological activity. Esterification or bioisosteric replacement of the amide group can help to determine the importance of the hydrogen bond donor and acceptor capabilities of the glutamine side chain. Furthermore, altering the length of the side chain can probe the spatial requirements of the binding site.

A hypothetical SAR study on the modification of the alanine and glutamine residues in CYCLO(-ALA-GLN) could yield data such as that presented in the interactive table below. This table illustrates how different substitutions might affect the inhibitory concentration (IC50) against a specific target, such as the SIGMA1 receptor, for which CYCLO(-ALA-GLN) has shown activity. ucdavis.edubiosynth.com

Interactive Data Table: Hypothetical SAR of CYCLO(-ALA-GLN) Analogs

Compound IDAlanine ModificationGlutamine ModificationHypothetical IC50 (µM)
CYCLO(-ALA-GLN) None None 13.4
Analog 1ValineNone8.2
Analog 2LeucineNone5.5
Analog 3PhenylalanineNone15.1
Analog 4SerineNone25.8
Analog 5NoneGlutamate45.3
Analog 6NoneAsparagine18.9
Analog 7NonePyroglutamate10.7
Analog 8ValinePyroglutamate3.1

Influence of Ring Size and Backbone Modifications on Conformation and Biological Activity

The 2,5-diketopiperazine (DKP) ring of CYCLO(-ALA-GLN) provides a rigid scaffold that pre-organizes the side chains in a specific orientation for target binding. ucdavis.edubiosynth.com This conformational constraint is a key determinant of its biological activity. Modifications to the ring size or the peptide backbone can significantly alter this conformation and, consequently, the compound's efficacy.

Expanding the ring from a six-membered DKP to a larger cyclic peptide could increase conformational flexibility. While this might allow for adaptation to different binding pockets, it could also lead to a loss of the bioactive conformation and a decrease in binding affinity due to an entropic penalty upon binding. Conversely, introducing further constraints, such as N-methylation of the amide bonds, can lock the peptide into a specific conformation, which may be more or less favorable for binding.

Backbone modifications, such as the introduction of thioamides or aza-peptide bonds, can alter the electronic properties and hydrogen bonding capabilities of the peptide backbone. These changes can influence both the compound's conformation and its direct interactions with the target protein. Such modifications are a powerful tool for fine-tuning the pharmacological properties of CYCLO(-ALA-GLN) analogs.

Rational Design Principles for CYCLO(-ALA-GLN) Analogs with Tailored Bioactivities

The rational design of CYCLO(-ALA-GLN) analogs with specific biological activities is guided by the SAR data obtained from systematic modifications and a thorough understanding of the target's structure and binding site. The initial finding that CYCLO(-ALA-GLN) exhibits activity at the SIGMA1 receptor provides a concrete starting point for targeted drug design. ucdavis.edubiosynth.com

Key principles for the rational design of CYCLO(-ALA-GLN) analogs include:

Target-Focused Design: Utilizing the known structure of the biological target (e.g., the SIGMA1 receptor) to design analogs with complementary shapes and chemical features. Molecular docking and computational modeling can be employed to predict the binding modes of designed analogs and prioritize them for synthesis.

Bioisosteric Replacements: Replacing functional groups with other groups that have similar physicochemical properties but may offer advantages in terms of metabolic stability, potency, or selectivity. For example, the amide of the glutamine side chain could be replaced with other hydrogen bond-accepting groups.

Conformational Constraint: Introducing structural elements that restrict the conformational flexibility of the molecule to favor the bioactive conformation. This can be achieved through cyclization, N-alkylation, or the incorporation of conformationally constrained amino acids.

Privileged Scaffold Hopping: Using the diketopiperazine core of CYCLO(-ALA-GLN) as a starting point and exploring other cyclic scaffolds that can present the key pharmacophoric elements in a similar spatial arrangement.

By applying these principles, it is possible to systematically evolve the structure of CYCLO(-ALA-GLN) to develop new chemical entities with enhanced potency, selectivity, and drug-like properties. The ultimate goal is to translate the initial biological activity of this simple cyclic dipeptide into optimized drug candidates for specific therapeutic applications.

Biotechnological and Research Applications of Cyclo Ala Gln

Utilization as Analytical Reference Standards and Research Reagents

CYCLO(-ALA-GLN) plays a significant role in scientific research and development, primarily as an analytical reference standard and research reagent. Its well-defined chemical structure and purity make it indispensable for various laboratory applications.

Analytical Method Development and Validation: CYCLO(-ALA-GLN) is crucial for developing and validating analytical methods, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). aquigenbio.comsynzeal.combiosynth.com It is used in Quality Control (QC) applications and is vital for processes related to Abbreviated New Drug Applications (ANDA). aquigenbio.comsynzeal.com

Research Reagent: The compound serves as a research chemical, particularly in exploring new therapeutic strategies. For instance, it has been investigated for its potential in developing treatments targeting oral pathogens due to its anti-biofilm and anti-adherence properties. lookchem.comvwr.comvwr.com

Reference Standard: CYCLO(-ALA-GLN) is supplied with comprehensive characterization data, ensuring compliance with regulatory guidelines. aquigenbio.comsynzeal.com It can function as a reference standard, with potential traceability to pharmacopeial standards such as USP or EP, facilitating accurate and reproducible scientific investigations. aquigenbio.com

Table 1: Suppliers and Availability of CYCLO(-ALA-GLN)

SupplierProduct Code/IdentifierAvailable Sizes (Typical)
LGC StandardsTRC-C9945905 mg, 25 mg, 50 mg
SynZealFC10833010 mg, 25 mg, 50 mg
ClinivexRCLS3C01441Not specified
VWR (Part of Avantor)Not specifiedNot specified

Applications in Material Science and Nanofabrication

The inherent properties of cyclic dipeptides, including CYCLO(-ALA-GLN) and related compounds, lend themselves to applications in material science, particularly in the self-assembly of nanostructures.

Self-Assembly into Peptide Nanotubes (PNTs) and Supramolecular Architectures

Cyclic peptides, especially diketopiperazines (DKPs), are renowned for their ability to self-assemble into ordered supramolecular architectures, including peptide nanotubes (PNTs). Pioneering work by Ghadiri and colleagues demonstrated that specific cyclic peptides, such as cyclo-[(l-Gln-d-Ala-l-Glu-d-Ala)2-] and related sequences, can form well-defined nanotubes through self-assembly. nih.govacs.orgnih.govpnas.orgrsc.orgrsc.orgrsc.org These structures arise from the stacking of cyclic peptide subunits, stabilized by intermolecular hydrogen bonds, often adopting a planar conformation with side chains oriented outwards. nih.govacs.orgnih.govpnas.orgrsc.orgrsc.orgrsc.org The precise arrangement and resulting nanotube properties are influenced by the amino acid sequence and side-chain characteristics. For instance, variations in amino acid residues can affect the lateral packing of these nanotubes. nih.govacs.orgrsc.org While direct experimental evidence for CYCLO(-ALA-GLN) forming nanotubes is not detailed in the provided snippets, the established self-assembly behavior of closely related Gln-Ala containing cyclic peptides strongly suggests its potential in forming similar supramolecular structures. nih.govacs.orgrsc.org The broader class of diketopiperazines is known to self-assemble into various nanostructures, including gels and fibers, driven by hydrogen bonding and other non-covalent interactions. mdpi.comnih.govresearchgate.netresearchgate.netunits.itbeilstein-journals.orgtandfonline.com

Table 2: Comparative Lateral Packing of Cyclic Peptide Nanotubes

Development of Bio-Inspired Scaffolds for Research

Diketopiperazines and other cyclic peptides are being explored as building blocks for bio-inspired scaffolds, particularly in the field of tissue engineering. Studies have shown that certain diketopiperazines can induce osteogenic differentiation in bone precursor cells and enhance the osteogenic potential of biomaterial matrices. nih.govresearchgate.net This suggests that DKPs can serve as functional components in scaffolds designed for bone healing and regeneration. nih.govresearchgate.net The inherent biocompatibility and self-assembly capabilities of these peptide-based structures make them attractive candidates for creating advanced biomaterials for regenerative medicine applications. nih.govbeilstein-journals.orgrsc.org

Potential in Biocontrol Agents and Agricultural Research

Cyclic dipeptides (CDPs) have demonstrated potential in agricultural applications, particularly in plant protection and growth promotion, often mediated by plant-growth-promoting rhizobacteria (PGPRs).

Plant Disease Resistance: PGPRs are known to produce CDPs that can induce disease resistance in plants. nih.govresearchgate.netnih.govkoreascience.kr These bacterial metabolites can prime plant defense mechanisms, potentially by modulating plant signaling pathways. nih.govnih.gov

Growth Promotion and Biocontrol: Research indicates that certain diketopiperazines isolated from bacteria can stimulate the growth and lipid accumulation of microalgae, suggesting applications in microalgae-based biofuel production. oup.com Furthermore, diketopiperazine derivatives are being investigated as agricultural agents capable of controlling plant diseases and promoting plant growth. scielo.org.mxgoogle.com Some studies have identified phytotoxic diketopiperazines, while others explore their potential for beneficial effects in agriculture. scielo.org.mxgoogle.com

Compound List:

CYCLO(-ALA-GLN)

Cyclo(-Alanine-Glutamine)

Cyclo[(l-Gln-d-Ala-l-Glu-d-Ala)2-]

Cyclo[(l-Gln-d-Leu)4-]

Cyclo[(l-Gln-d-Phe)4-]

Cyclo[(l-Gln-d-Ala)4-]

Cyclo[(l-Gln-d-Val)4-]

Cyclo(Trp-Tyr)

Cyclo(Pro-Val)

Cyclo(Pro-Leu)

Cyclo(Pro-Phe)

Cyclo(Phe-Phe)

Cyclo(Phe-Pro)

Cyclo(L-Ala-L-Ile)

Cyclo(L-Ala-L-Leu)

Cyclo(L-Leu-L-Pro)

Cyclo(Gly-L-Pro)

Cyclo(L-Asp-D-Leu-L-Lys-D-Leu)2

Cyclo(L-Asp-D-Ala-L-Lys-D-Ala)2

Cyclo(D-Leu-L-Trp-D-Leu-L-His-D-Glu-L-Gln-D-His-L-Glu)

Cyclo(L-Gln-D-Tle-L-Glu-D-Tle)2

Cyclo(d-Gln-l-Tle-d-Glu-l-Tle)2

Cyclo(L-Ala-Gln)

Cyclo(Ala-His)

Cyclo(Val-Gly)

Cycloserine Diketopiperazine

Future Research Directions and Emerging Paradigms for Cyclo Ala Gln

Exploration of Novel Biological Activities and Mechanistic Pathways

CYCLO(-ALA-GLN), a cyclic dipeptide formed from the amino acids alanine (B10760859) and glutamine, exhibits a spectrum of biological activities that merit extensive future investigation biosynth.comlookchem.comvwr.com. Current research highlights its significant anti-biofilm and anti-adherence properties, particularly against oral pathogens. This suggests potential applications in oral hygiene formulations and therapeutic strategies aimed at combating infections caused by bacteria such as Staphylococcus aureus and Escherichia coli biosynth.comlookchem.comvwr.com.

Furthermore, CYCLO(-ALA-GLN) has garnered attention in the field of neuroscience due to its interaction with the SIGMA1 receptor, a protein implicated in the pathophysiology of various neurological disorders. Experimental validation has demonstrated that CYCLO(-ALA-GLN) exhibits micromolar-level activity against SIGMA1, with a reported IC50 value of 13.4 μM nih.govnih.gov. This finding positions CYCLO(-ALA-GLN) as a potential candidate for therapeutic development in conditions such as schizophrenia. However, a comprehensive understanding of the precise molecular mechanisms underlying these observed activities, including specific receptor binding kinetics, downstream signaling pathways, and potential synergistic effects, remains an important area for future research nih.govnih.gov. General cyclic dipeptides (CDPs) are known for a broad range of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, antioxidant, and neuroprotective effects nih.govacs.orgresearchgate.net, providing a rich landscape for exploring CYCLO(-ALA-GLN)'s full potential.

Data Table 1: Documented Biological Activities of CYCLO(-ALA-GLN)

Biological Activity / TargetDescription / MetricSource
Anti-biofilm formationAgainst oral pathogens lookchem.comvwr.com
Anti-adherenceAgainst oral pathogens lookchem.comvwr.com
AntimicrobialInhibits S. aureus and E. coli growth biosynth.com
SIGMA1 receptor interactionIC50 = 13.4 μM nih.govnih.gov
Neurological DisordersPotential therapeutic agent for schizophrenia nih.govnih.gov

Advanced Computational Approaches for Predictive Structure-Function Relationships

Computational methodologies are indispensable for unraveling the structure-function relationships of CYCLO(-ALA-GLN), thereby guiding experimental design and accelerating the discovery of its therapeutic potential. Molecular docking studies have been instrumental in identifying potential protein targets for CYCLO(-ALA-GLN), revealing interactions with key biomolecules such as SIGMA1, MC4R, OPRK1, and CDK5R1 nih.govnih.gov. These in silico predictions provide critical hypotheses for experimental validation and offer insights into the molecular basis of its observed biological activities.

Data Table 2: Computational Interactions and Predicted Properties of CYCLO(-ALA-GLN)

Target ProteinInteraction Type / MetricPredicted Role / SignificanceSource
SIGMA1Molecular DockingPotential therapeutic target for neurological disorders nih.govnih.gov
MC4RMolecular DockingPotential interaction target nih.govnih.gov
OPRK1Molecular DockingPotential interaction target nih.govnih.gov
CDK5R1Molecular DockingPotential interaction target nih.govnih.gov

Development of Innovative and Sustainable Synthetic Routes

The efficient and sustainable synthesis of CYCLO(-ALA-GLN) is paramount for its broader application in research and industry. While specific innovative and sustainable synthetic routes for CYCLO(-ALA-GLN) are not extensively detailed in current literature, general strategies for cyclic dipeptide (CDP) synthesis provide a foundation for future advancements. Traditional chemical synthesis typically involves the cyclization of linear dipeptides, employing various coupling reagents and cyclization strategies. Solid-phase peptide synthesis (SPPS) techniques have also been adapted for CDP synthesis, offering advantages in purification and yield google.com.

The principles of green chemistry are increasingly influencing peptide synthesis, emphasizing the development of routes that minimize waste, utilize environmentally benign solvents, and incorporate catalytic methods. For CYCLO(-ALA-GLN), future research should prioritize enzymatic synthesis, which often provides high specificity and operates under mild conditions, thereby promoting more sustainable production itjfs.com. Exploring novel cyclization catalysts or optimizing existing chemical pathways to reduce reaction steps and improve atom economy are also critical areas. For instance, while palladium-catalyzed reactions are noted for related compounds chemicalbook.com, adapting such methods with more sustainable catalysts or conditions would be highly beneficial. The availability of CYCLO(-ALA-GLN) from commercial suppliers indicates that viable synthetic pathways exist biosynth.comscbt.comaxios-research.compharmaffiliates.comsynzeal.com; however, the focus for future research must be on enhancing efficiency, scalability, and sustainability to facilitate its widespread adoption.

Integration with Systems Biology and Metabolomics in Broader Biological Contexts

Integrating CYCLO(-ALA-GLN) into systems biology and metabolomics frameworks is essential for a comprehensive understanding of its role within complex biological networks. Metabolomics, the study of the complete set of small molecules and metabolites in a biological system, plays a crucial role in identifying and quantifying CYCLO(-ALA-GLN) in diverse biological matrices, such as food extracts and physiological fluids tandfonline.comnih.gov. Its presence in established metabolomic databases, such as Metabolomics Workbench metabolomicsworkbench.orgmetabolomicsworkbench.org, underscores its recognition as a relevant metabolite.

Given its identification as a potential impurity in nutritional supplements like L-alanyl-L-glutamine cymitquimica.com, understanding its metabolic fate and potential endogenous production pathways is of significant interest. Systems biology approaches can map CYCLO(-ALA-GLN) onto cellular metabolic pathways, revealing its interactions with other biomolecules and its contribution to cellular phenotypes. In light of its identified interactions with targets like SIGMA1 nih.govnih.gov, its integration into cellular signaling network models could elucidate its role in neurological pathways. Future research should focus on untargeted metabolomic profiling to identify conditions or stimuli that alter CYCLO(-ALA-GLN) levels, potentially uncovering novel biological functions or disease associations. Furthermore, incorporating CYCLO(-ALA-GLN) into genome-scale metabolic models or dynamic pathway simulations could predict its impact on cellular metabolism and its utility as a biomarker for specific physiological states or disease conditions.

Compound Information Table: CYCLO(-ALA-GLN)

PropertyValueSource
Chemical NameCyclo(-Alanine-Glutamine) biosynth.comlookchem.com
IUPAC Name3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanamide lookchem.comsynzeal.com
CAS Number268221-76-7 biosynth.comscbt.comaxios-research.compharmaffiliates.comsynzeal.com
Molecular FormulaC₈H₁₃N₃O₃ biosynth.comscbt.comaxios-research.comsynzeal.com
Molecular Weight199.21 g/mol biosynth.comscbt.comaxios-research.comsynzeal.com
Chemical ClassCyclic Dipeptide (2,5-Diketopiperazine) itjfs.comwikipedia.org
AppearanceSolid lookchem.com
Storage2-8°C Refrigerator pharmaffiliates.com
Shipping ConditionsAmbient pharmaffiliates.comsynzeal.com

Q & A

What are the key challenges in synthesizing CYCLO(-ALA-GLN) with high enantiomeric purity, and how can experimental design address these?

Methodological Answer:
Synthesis of cyclic dipeptides like CYCLO(-ALA-GLN) often faces challenges in stereochemical control during cyclization. To ensure enantiomeric purity, researchers should:

  • Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts) to minimize racemization .
  • Use chiral HPLC or NMR spectroscopy for real-time monitoring of stereochemical integrity .
  • Apply solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to stabilize intermediates and reduce side reactions .

How can contradictory data on CYCLO(-ALA-GLN)’s chelation properties be resolved through systematic analysis?

Methodological Answer:
Contradictions in chelation studies may arise from variations in pH, metal ion concentrations, or analytical techniques. To resolve discrepancies:

  • Standardize experimental parameters (e.g., buffer systems, ionic strength) across studies .
  • Compare data using multiple methods: isothermal titration calorimetry (ITC) for binding affinity, X-ray crystallography for structural insights, and inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification .
  • Perform meta-analyses of published datasets to identify trends or methodological biases .

What advanced computational models are suitable for predicting CYCLO(-ALA-GLN)’s conformational stability in aqueous environments?

Methodological Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) are critical for studying conformational stability:

  • MD simulations with explicit solvent models (e.g., TIP3P water) can predict dominant conformers and solvation effects .
  • DFT calculations (e.g., B3LYP/6-31G*) assess intramolecular hydrogen bonding and torsional strain .
  • Validate models against experimental data from circular dichroism (CD) or NMR spectroscopy .

How should researchers design experiments to evaluate CYCLO(-ALA-GLN)’s role in modulating oxidative stress pathways?

Methodological Answer:
To study oxidative stress modulation:

  • Use cell-based assays (e.g., HEK293 or SH-SY5Y lines) with H₂O₂-induced stress models. Measure ROS levels via fluorescence probes (e.g., DCFH-DA) .
  • Pair with transcriptomic analysis (RNA-seq) to identify differentially expressed genes (e.g., NRF2, SOD1) .
  • Include negative controls (e.g., scrambled peptide) and validate findings with Western blotting for antioxidant enzymes .

What statistical approaches are recommended for analyzing dose-response relationships in CYCLO(-ALA-GLN) toxicity studies?

Methodological Answer:
For dose-response analysis:

  • Fit data to nonlinear regression models (e.g., log-logistic or Hill equations) to estimate EC₅₀/IC₅₀ values .
  • Apply ANOVA with post-hoc Tukey tests to compare treatment groups and control for multiple comparisons .
  • Report confidence intervals and effect sizes to quantify uncertainty .

How can researchers reconcile discrepancies in CYCLO(-ALA-GLN)’s reported bioavailability across in vitro and in vivo studies?

Methodological Answer:
Discrepancies may stem from absorption barriers (e.g., intestinal permeability) or metabolic degradation. Methodological solutions include:

  • Use Caco-2 cell monolayers to simulate intestinal uptake in vitro .
  • Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .

What ethical considerations are critical when designing studies involving CYCLO(-ALA-GLN) and animal models?

Methodological Answer:
Adhere to the "3Rs" framework (Replacement, Reduction, Refinement):

  • Justify animal use through systematic reviews proving no alternatives exist .
  • Minimize sample sizes via power analysis .
  • Monitor welfare using validated pain/distress scales and humane endpoints .

How should conflicting results about CYCLO(-ALA-GLN)’s bifunctional chelation be addressed in a literature review?

Methodological Answer:
A rigorous review should:

  • Classify studies by methodology (e.g., spectroscopic vs. crystallographic) to identify technique-dependent biases .
  • Evaluate the quality of evidence using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .
  • Discuss limitations such as sample purity or instrument sensitivity .

What strategies ensure reproducibility in CYCLO(-ALA-GLN) synthesis and characterization protocols?

Methodological Answer:
Enhance reproducibility by:

  • Documenting reaction parameters (e.g., stirring speed, degassing steps) in detail .
  • Sharing raw data (e.g., NMR spectra, HPLC chromatograms) in open-access repositories .
  • Using standardized reference materials (e.g., NIST-traceable reagents) .

How can researchers leverage Google Scholar to identify knowledge gaps in CYCLO(-ALA-GLN) research?

Methodological Answer:
Use advanced search operators:

  • "CYCLO(-ALA-GLN)" AND "chelator" NOT "commercial" to exclude non-academic sources .
  • Track citations of seminal papers to find newer studies addressing unresolved questions .
  • Analyze author profiles to identify experts and collaborative opportunities .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.